molecular formula C24H21BrN4O4S2 B5213041 2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide

2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide

Cat. No.: B5213041
M. Wt: 573.5 g/mol
InChI Key: WZSOPCVLJQFVDD-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide is a complex organic compound that features a unique combination of aromatic rings, heterocycles, and functional groups. This compound is of interest due to its potential bioactive properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dihydropyrazole and thiazole rings, followed by their functionalization and coupling.

    Formation of Dihydropyrazole Ring: The dihydropyrazole ring can be synthesized through the reaction of 3,4-dimethoxyphenylhydrazine with thiophene-2-carbaldehyde under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be formed by the reaction of 3-nitrobenzaldehyde with thioamide in the presence of a base.

    Coupling Reactions: The final step involves the coupling of the dihydropyrazole and thiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thiophene ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its bioactive properties make it a candidate for studying interactions with biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific bioactive properties. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone

Uniqueness

What sets 2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide apart is its combination of multiple functional groups and heterocycles, which may confer unique bioactive properties and synthetic versatility compared to its analogs.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2.BrH/c1-31-21-9-8-16(12-22(21)32-2)20-13-18(23-7-4-10-33-23)26-27(20)24-25-19(14-34-24)15-5-3-6-17(11-15)28(29)30;/h3-12,14,20H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSOPCVLJQFVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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